1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole

Catalog No.
S15714054
CAS No.
M.F
C16H16BrN3O2S
M. Wt
394.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfony...

Product Name

1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole

IUPAC Name

1-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylbenzotriazole

Molecular Formula

C16H16BrN3O2S

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C16H16BrN3O2S/c1-10(2)12-9-13(17)11(3)8-16(12)23(21,22)20-15-7-5-4-6-14(15)18-19-20/h4-10H,1-3H3

InChI Key

BYWGMLSLNFBOBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2

1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole is a synthetic compound characterized by its complex structure and unique chemical properties. Its molecular formula is C16H16BrN3O2SC_{16}H_{16}BrN_{3}O_{2}S, and it has a molecular weight of 394.3 g/mol. The compound features a benzotriazole moiety, which is known for its applications in various fields, including pharmaceuticals and materials science. The presence of a sulfonyl group and a bromo-substituted aromatic ring enhances its reactivity and potential biological activity .

The chemical reactivity of 1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole can be attributed to the following functional groups:

  • Sulfonyl Group: This group can participate in nucleophilic substitution reactions, enabling the compound to form various derivatives.
  • Bromine Atom: The bromine atom can undergo substitution reactions, making it a suitable candidate for further functionalization.
  • Benzotriazole Core: The benzotriazole structure is known to engage in coordination with metal ions, which can lead to the formation of metal complexes.

These properties suggest that the compound could be involved in diverse chemical transformations, potentially leading to new compounds with tailored functionalities.

  • Antimicrobial Activity: Benzotriazoles are known to possess antibacterial and antifungal properties.
  • Anticancer Potential: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: The sulfonamide group may confer the ability to inhibit certain enzymes, similar to other sulfonamide-containing drugs.

Further research is necessary to elucidate the specific biological effects of this compound.

The synthesis of 1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Sulfonamide: Reacting an appropriate amine with a sulfonyl chloride to form the sulfonamide linkage.
  • Bromination: Introducing the bromine substituent at the para position of the aromatic ring using brominating agents.
  • Benzotriazole Formation: Condensing the sulfonamide with a benzotriazole precursor under acidic or basic conditions to yield the final product.

Each step requires careful control of reaction conditions to maximize yield and purity.

1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in pesticides or fungicides.
  • Material Science: The compound might be utilized in developing advanced materials due to its unique chemical structure.

Interaction studies involving 1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole would focus on its interactions with biological targets such as enzymes or receptors. Investigating these interactions can provide insights into its mechanism of action and potential therapeutic applications. Techniques such as molecular docking studies, enzyme inhibition assays, and binding affinity measurements are essential for understanding these interactions.

Several compounds share structural similarities with 1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Methyl-1H-benzotriazoleC7H7N3C_7H_7N_3Simple benzotriazole derivative; used as a corrosion inhibitor .
4-Bromo-N-(5-methylbenzothiazol-2-yl)sulfonamideC10H8BrN3O2SC_{10}H_8BrN_3O_2SContains a brominated aromatic ring; potential antimicrobial activity.
Benzothiazole sulfonamide derivativesVariesKnown for their broad-spectrum antimicrobial properties; structurally diverse.

Uniqueness

The uniqueness of 1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole lies in its specific combination of functional groups, particularly the sulfonamide linkage and the branched propan-2-yl substituent on the aromatic ring. This distinct structural arrangement may confer unique reactivity patterns and biological activities compared to other similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Exact Mass

393.01466 g/mol

Monoisotopic Mass

393.01466 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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